molecular formula C25H21FN2O3 B265150 10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

カタログ番号 B265150
分子量: 416.4 g/mol
InChIキー: DAVGTTCBPUSWRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

作用機序

The exact mechanism of action of 10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to act as an antagonist at the 5-HT2A receptor and a partial agonist at the D2 receptor. These actions are thought to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can affect various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

実験室実験の利点と制限

One advantage of using 10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its potential as a multi-target therapeutic agent. Additionally, it has been shown to have low toxicity levels in animal studies. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

将来の方向性

There are several future directions for research on 10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is to further investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic effects. Finally, there is potential for the development of analogs of this compound with improved pharmacological properties.

合成法

The synthesis of 10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 4-fluorobenzoyl chloride with 2-furylacetic acid, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification and isolation.

科学的研究の応用

10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown promising results in various scientific research studies. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. Additionally, it has been investigated for its potential to treat neurodegenerative disorders such as Alzheimer's disease.

特性

製品名

10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

分子式

C25H21FN2O3

分子量

416.4 g/mol

IUPAC名

5-(4-fluorobenzoyl)-6-(furan-2-yl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H21FN2O3/c1-15-13-19-23(21(29)14-15)24(22-7-4-12-31-22)28(20-6-3-2-5-18(20)27-19)25(30)16-8-10-17(26)11-9-16/h2-12,15,24,27H,13-14H2,1H3

InChIキー

DAVGTTCBPUSWRB-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F)C5=CC=CO5)C(=O)C1

正規SMILES

CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F)C5=CC=CO5)C(=O)C1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。